ARRY-520 R-Enantiomer

Description

BenchChem offers high-quality ARRY-520 R-Enantiomer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ARRY-520 R-Enantiomer including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

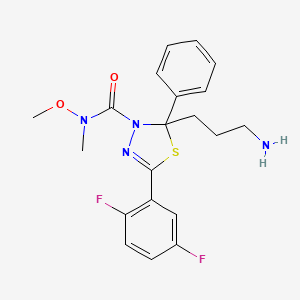

IUPAC Name |

2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXISKGBWFTGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of (R)-Filanesib

Abstract

(R)-Filanesib is the (R)-enantiomer of the potent and selective small molecule inhibitor of Kinesin Spindle Protein (KSP), (S)-Filanesib (ARRY-520). The KSP motor protein is essential for the formation of the bipolar mitotic spindle, a critical step in cell division. Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis, making it a key target in oncology. While the (S)-enantiomer has been the focus of clinical development, particularly in hematological malignancies like multiple myeloma, understanding the structure and synthesis of both enantiomers is crucial for a comprehensive grasp of its pharmacology and for the development of stereochemically pure active pharmaceutical ingredients. This guide provides a detailed examination of the chemical structure of (R)-Filanesib, its mechanism of action, and a comprehensive, step-by-step overview of its chemical synthesis, with a focus on the critical stereoselective resolution process.

Introduction to Filanesib and Kinesin Spindle Protein (KSP)

Cell division, or mitosis, is a tightly regulated process fundamental to life. In cancer, this process becomes uncontrolled, leading to rapid and abnormal cell proliferation[1]. The mitotic machinery, therefore, presents a rich set of targets for anticancer therapeutics. For decades, agents targeting microtubules, such as taxanes and vinca alkaloids, have been mainstays of chemotherapy. However, their utility is often limited by toxicities like peripheral neuropathy, due to the role of microtubules in essential post-mitotic neuronal processes[1].

This challenge spurred the search for inhibitors of targets exclusively involved in mitosis. The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, emerged as a prime candidate[2][3]. KSP is an ATP-dependent motor protein responsible for pushing microtubule organizing centers, the centrosomes, apart to establish a bipolar spindle. This structure is essential for the proper segregation of chromosomes into two daughter cells[4]. Inhibition of KSP's ATPase activity prevents centrosome separation, resulting in the formation of a distinctive "monopolar spindle," which activates the spindle assembly checkpoint, arrests the cell in mitosis, and ultimately triggers apoptosis[1][2][3]. Because KSP's role is confined to mitosis, its inhibition avoids the neurotoxicity associated with microtubule-targeting agents[1].

(S)-Filanesib (ARRY-520) is a potent, allosteric inhibitor of KSP that has shown significant activity in preclinical models and clinical trials, especially for multiple myeloma[5][6][7]. It is a thiadiazole derivative that binds to a site distinct from the ATP and microtubule binding sites[8]. The molecule possesses a single stereocenter, and its biological activity resides in the (S)-enantiomer. This guide will focus on the synthesis and structure of its mirror image, the (R)-enantiomer.

Chemical Structure and Physicochemical Properties

The definitive chemical structure of (R)-Filanesib is established by its systematic IUPAC name and key identifiers. The stereochemistry at the C2 position of the thiadiazole ring is critical and dictates the three-dimensional arrangement of the substituents, which is paramount for its interaction (or lack thereof) with the KSP protein.

IUPAC Name: (2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide

Key Structural Features:

-

Chiral Center: A quaternary stereocenter at the C2 position of the dihydrothiadiazole ring.

-

Core Heterocycle: A 2,3-dihydro-1,3,4-thiadiazole ring.

-

Key Substituents:

-

A phenyl group at C2.

-

A 3-aminopropyl side chain at C2, crucial for solubility and potential interactions.

-

A 2,5-difluorophenyl group at C5.

-

An N-methoxy-N-methyl-carboxamide (Weinreb amide) moiety at the N3 position.

-

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂F₂N₄O₂S | |

| Molecular Weight | 420.48 g/mol | |

| CAS Number | 885060-08-2 | |

| Appearance | Solid powder | N/A |

| Stereochemistry | (R)-enantiomer |

Mechanism of Action: KSP Inhibition and Mitotic Arrest

(S)-Filanesib is a non-competitive inhibitor of the KSP ATPase, with an IC₅₀ value of approximately 6 nM[9][10]. It binds to an allosteric pocket formed by helix α2, loop L5, and helix α3 of the KSP motor domain[4]. This binding event locks the enzyme in a conformation that prevents its progression through the catalytic cycle, thereby halting its motor activity. The downstream cellular consequences are profound and form the basis of its anticancer effect.

The process can be summarized as follows:

-

KSP Inhibition: Filanesib binds to and inhibits KSP's motor function.

-

Spindle Defect: The outward force required to separate centrosomes is lost.

-

Monopolar Spindle Formation: The centrosomes fail to separate, leading to the formation of a mono-aster, where chromosomes are arranged around a single spindle pole[3][5].

-

Spindle Assembly Checkpoint (SAC) Activation: The cell's internal surveillance system detects the improperly formed spindle and halts the cell cycle in the G2/M phase[1].

-

Prolonged Mitotic Arrest: The cell is unable to resolve the spindle defect and remains arrested in mitosis.

-

Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death[9][11].

Chemical Synthesis of (R)-Filanesib

The synthesis of enantiomerically pure Filanesib is a multi-step process that hinges on the effective resolution of a racemic intermediate. The route involves the construction of the core dihydrothiadiazole ring, followed by a critical chiral separation to isolate the desired enantiomer before final elaboration.

Retrosynthetic Analysis

A plausible retrosynthetic analysis begins by disconnecting the final molecule at its key amide and amine functionalities. The protected aminopropyl side chain can be installed via alkylation. The chiral center is disconnected through a resolution step, leading back to a racemic dihydrothiadiazole. This core heterocycle can be formed from the condensation of a thiohydrazide with an appropriate ketone, which in turn are derived from commercially available starting materials.

Synthetic Workflow

The forward synthesis, as detailed in patent literature from the original developer, Array BioPharma, proceeds through several key stages. The central challenge is the creation and separation of the C2 stereocenter. This is achieved via preparative chiral chromatography, a robust method for obtaining high enantiomeric purity on a large scale.

Summary of Synthetic Steps & Protocol

The synthesis can be broken down into the following key transformations.

| Step | Transformation | Key Reagents & Conditions | Purpose |

| 1 | Thiohydrazide Formation | 2,5-Difluorobenzoyl chloride, Hydrazine, Lawesson's Reagent | Constructs the key thiohydrazide building block. |

| 2 | Dihydrothiadiazole Formation | Thiohydrazide, Acetophenone, Acid catalyst | Cyclocondensation to form the racemic heterocyclic core. |

| 3 | Sidechain Alkylation | NaH, N-(3-Bromopropyl)phthalimide | Adds the protected aminopropyl sidechain at the N3 position. |

| 4 | Chiral Resolution | Supercritical Fluid Chromatography (SFC), Chiral Stationary Phase (e.g., Chiralpak AD-H) | Separates the (R) and (S) enantiomers to yield the desired stereochemistry. |

| 5 | Phthalimide Deprotection | Hydrazine hydrate, EtOH | Removes the phthalimide protecting group to reveal the primary amine. |

| 6 | Weinreb Amide Formation | (R)-Amine Intermediate, Triphosgene, N,O-Dimethylhydroxylamine | Forms the final N-methoxy-N-methyl-carboxamide moiety. |

Exemplary Protocol: Step 4 - Chiral Resolution of the Racemic Intermediate

This protocol is a representative methodology based on standard practices described in patent literature for separating enantiomers of this class of compounds.

-

System Preparation: A preparative Supercritical Fluid Chromatography (SFC) system equipped with a Chiralpak AD-H column (or similar amylose-based chiral stationary phase) is used. The mobile phase is prepared, typically consisting of supercritical CO₂ as the main solvent and an alcohol modifier (e.g., methanol or isopropanol) to modulate retention and selectivity.

-

Sample Preparation: The racemic, phthalimide-protected intermediate from Step 3 is dissolved in a suitable solvent (e.g., methanol/dichloromethane mixture) to create a concentrated stock solution for injection.

-

Chromatography: The dissolved sample is injected onto the chiral column. The system is run under optimized conditions of temperature, pressure, flow rate, and mobile phase composition. The two enantiomers will exhibit different retention times as they interact differently with the chiral stationary phase.

-

Fraction Collection: A detector (e.g., UV) monitors the column eluent. As each enantiomer peak elutes, the corresponding fraction is collected automatically. The (R)-enantiomer will be one of the two collected fractions (analytical standards are required to confirm which peak corresponds to which enantiomer).

-

Solvent Removal: The collected fractions, containing the separated enantiomer, CO₂, and the alcohol modifier, are processed. The CO₂ vaporizes upon depressurization, and the alcohol is removed under reduced pressure (e.g., via a rotary evaporator).

-

Purity Analysis: The enantiomeric excess (e.e.) of the isolated (R)-enantiomer is confirmed using an analytical chiral HPLC or SFC method to ensure >99% purity. The solid product is then dried under vacuum for use in the subsequent steps.

Causality Note: The choice of a late-stage resolution via preparative SFC is a strategic one. It allows for the use of simpler, non-stereoselective reactions in the initial steps, which are often higher yielding and more cost-effective. SFC is preferred over traditional HPLC for its speed, lower solvent consumption, and easier product isolation, making it highly scalable for pharmaceutical manufacturing.

Conclusion

(R)-Filanesib, as the inactive enantiomer of a clinically investigated KSP inhibitor, provides a compelling case study in the importance of stereochemistry in drug design and development. Its chemical architecture, centered on a chiral dihydrothiadiazole core, is accessible through a robust synthetic sequence. The key to obtaining the enantiomerically pure compound lies not in an asymmetric synthesis but in a highly efficient, scalable chiral resolution step using Supercritical Fluid Chromatography. This technical guide has detailed the structure, mechanism, and synthesis of (R)-Filanesib, offering researchers and drug development professionals a comprehensive reference for this important class of antimitotic agents.

References

-

National Cancer Institute. Filanesib. NCI Drug Dictionary. [Link]

-

PubChem. Filanesib. National Center for Biotechnology Information. [Link]

-

Wikipedia. Filanesib. Wikimedia Foundation. [Link]

-

Mateos, M. V., et al. (2017). The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma. Haematologica, 102(12), 2113–2124. [Link]

-

Woessner, R., et al. (2009). ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models. Anticancer Research, 29(11), 4373-4380. [Link]

-

NCATS Inxight Drugs. Filanesib. National Center for Advancing Translational Sciences. [Link]

-

Al-Saraireh, Y. M., et al. (2022). Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies. Future Science OA, 8(3), FSO778. [Link]

-

Tunquist, B., et al. (2017). The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma. Haematologica, 102(12), 2113-2124. [Link]

-

Lonial, S., et al. (2015). First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors. Cancer, 121(10), 1640-1648. [Link]

-

Carter, B. Z., et al. (2009). Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells. Blood, 114(17), 3560-3569. [Link]

-

Shah, J. J., et al. (2016). Phase 1 study of the novel kinesin spindle protein inhibitor filanesib (ARRY-520) plus bortezomib and dexamethasone in patients with recurrent/refractory multiple myeloma. British Journal of Haematology, 174(5), 729-740. [Link]

- Wallace, J., et al. (2007). Preparation of thiadiazole carboxamides as kinesin-like spindle protein inhibitors.

-

Blaney, J., et al. (2009). Discovery of potent, orally active, and selective KSP inhibitors. Journal of Medicinal Chemistry, 52(23), 7466-7477. [Link]

-

Diaz, R. J., et al. (2010). KSP-inhibitor-induced monopolar spindles are good targets for a second hit by a survivin suppressant in glioblastoma. Neuro-Oncology, 12(6), 565-575. [Link]

-

Algarín, E. M., et al. (2020). Filanesib for the treatment of multiple myeloma. Expert Opinion on Investigational Drugs, 29(1), 5-14. [Link]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. avantorsciences.com [avantorsciences.com]

- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Filanesib - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. 885060-08-2|(R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide|BLD Pharm [bldpharm.com]

- 9. US5807754A - Combinatorial synthesis and high-throughput screening of a Rev-inhibiting arylidenediamide array - Google Patents [patents.google.com]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile and Mechanistic Validation of ARRY-520 R-Enantiomer

Executive Summary & Molecular Identity

The R-enantiomer of ARRY-520, chemically designated as (R)-Filanesib (CAS: 885060-08-2), represents a highly selective, second-generation synthetic inhibitor of the kinesin spindle protein (KSP/Eg5)[1]. Unlike traditional anti-mitotic agents such as taxanes and vinca alkaloids that target tubulin dynamics, ARRY-520 R-Enantiomer specifically targets the mitotic motor protein Eg5. This precise targeting circumvents common mechanisms of multidrug resistance (MDR) and minimizes the peripheral neuropathy typically associated with broad microtubule disruption[2]. As a Senior Application Scientist, I have structured this guide to detail the mechanistic pharmacology of this compound and provide self-validating experimental frameworks for its evaluation in preclinical models.

Mechanistic Pharmacology: KSP/Eg5 Inhibition

KSP (Eg5/KIF11) is a plus-end directed motor protein strictly required for the separation of duplicated centrosomes and the establishment of the bipolar mitotic spindle during prometaphase[3].4 by binding to the highly specific α2/loop L5/helix α3 pocket of the KSP motor domain[4].

Mechanistic Causality: The binding of the inhibitor traps the motor domain in a conformation that prevents the release of ADP. This locks Eg5 in a weak microtubule-binding state, neutralizing its motor capability. Consequently, centrosomes fail to separate, resulting in the formation of a characteristic "monopolar spindle." This structural anomaly triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M cell cycle arrest and, ultimately, mitochondrial-mediated apoptosis[3].

Mechanistic pathway of ARRY-520 R-Enantiomer inducing mitotic arrest and apoptosis via KSP inhibition.

Quantitative Pharmacodynamics & MDR Evasion

(R)-Filanesib demonstrates exceptional in vitro potency,1[1]. A critical advantage of this pharmacological profile is its sustained efficacy in multidrug-resistant (MDR) phenotypes. Because ARRY-520 is a poor substrate for P-glycoprotein (P-gp) efflux pumps, it maintains low-nanomolar antiproliferative activity even in heavily resistant cell lines where traditional tubulin poisons fail[2].

Table 1: Comparative Antiproliferative Activity (EC50) in Sensitive vs. Resistant Cell Lines

| Cell Line | Tissue Origin | Resistance Phenotype | ARRY-520 EC50 (nM) | Paclitaxel EC50 (nM) | Resistance Fold-Change (Paclitaxel vs ARRY-520) |

| HCT-15 | Colon | Sensitive | 3.7 | 35 | ~9.5x |

| NCI/ADR-RES | Ovarian | P-gp Overexpressing | 14.0 | 565 | ~40.4x |

| K562/ADR | Leukemia | P-gp Overexpressing | 4.2 | 372 | ~88.6x |

(Data synthesized from comparative xenograft and proliferation models[2][5])

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the pharmacological profile of ARRY-520 R-Enantiomer in your laboratory, the following protocols establish a self-validating system spanning biochemical target engagement to cellular phenotypic execution.

Protocol 1: KSP ATPase Inhibition Assay (Biochemical Validation)

Purpose: To isolate target engagement and confirm allosteric inhibition of microtubule-stimulated ATPase activity. Causality & Validation: Eg5 possesses a low basal ATPase rate that is drastically accelerated in the presence of microtubules. By measuring both basal and stimulated rates, we confirm that ARRY-520 specifically inhibits the microtubule-coupled motor cycle rather than acting as a non-specific ATPase inhibitor.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing 15 mM PIPES (pH 6.8), 2 mM MgCl2, 1 mM EGTA, and 1 mM DTT.

-

Protein & Microtubule Assembly: Incubate 2 nM recombinant human KSP motor domain with 1 μM polymerized bovine tubulin (stabilized with 10 μM paclitaxel to prevent depolymerization).

-

Compound Dosing: Add ARRY-520 R-Enantiomer in a 10-point dose-response series (0.1 nM to 1 μM) using DMSO as the vehicle (final DMSO concentration <1%). Crucial Control: Include Monastrol (100 μM) as a positive control for loop L5 allosteric inhibition.

-

Reaction Initiation: Add 1 mM ATP to initiate the hydrolysis reaction. Incubate at 25°C for 20 minutes.

-

Detection: Quench the reaction and measure inorganic phosphate (Pi) release using a Malachite Green colorimetric assay (absorbance at 620 nm).

-

Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model. An IC50 of ~6 nM confirms the integrity and potency of the (R)-enantiomer[1].

Protocol 2: Flow Cytometric Analysis of G2/M Arrest and Apoptosis (Cellular Validation)

Purpose: To verify that biochemical KSP inhibition translates to the predicted cellular phenotype. Causality & Validation: The assay is split into two timepoints. A 16-hour timepoint captures the primary mechanism (G2/M arrest via SAC activation) before cells can undergo mitotic slippage. A 48-hour timepoint captures the terminal consequence (apoptosis) resulting from prolonged arrest and depletion of survival factors[5].

Step-by-Step Methodology:

-

Cell Seeding: Plate K562 or HeLa cells at 0.4×106 cells/mL in complete RPMI-1640 media and allow them to enter exponential growth.

-

Treatment: Treat cells with 10 nM ARRY-520 R-Enantiomer[5]. Include a vehicle control (0.1% DMSO) and a paclitaxel control (100 nM).

-

16-Hour Harvest (Cell Cycle): Harvest half the cells at 16 hours. Fix in 70% cold ethanol. Stain with Propidium Iodide (PI) (50 μg/mL) and RNase A. Validation: Flow cytometry should reveal >80% of the treated population possessing 4N DNA content (G2/M phase), validating the primary arrest mechanism.

-

48-Hour Harvest (Apoptosis): Harvest the remaining cells at 48 hours. Wash with cold PBS and resuspend in Annexin V binding buffer.

-

Staining: Add 5 μL FITC-Annexin V and 5 μL 7-Aminoactinomycin D (7-AAD). Incubate for 15 minutes in the dark.

-

Acquisition & Analysis: Analyze via flow cytometry. The shift from Annexin V-/7-AAD- (viable) to Annexin V+/7-AAD- (early apoptosis) and Annexin V+/7-AAD+ (late apoptosis) confirms the execution of cell death following KSP inhibition[5].

Self-validating flow cytometry workflow for quantifying G2/M cell cycle arrest and apoptosis.

In Vivo Efficacy & Translational Outlook

The pharmacological profile of ARRY-520 R-Enantiomer translates highly effectively into in vivo models. In subcutaneous xenograft models (e.g., HT-29, HCT-116, and MDA-MB-231),5[5]. Furthermore, hematological models such as HL60 and MV4-11 are exceptionally responsive, underscoring the profound potential of KSP inhibitors in treating refractory leukemias and multiple myeloma where traditional therapies fail[2].

References

-

[1] (R)-Filanesib ((R)-ARRY-520) | Kinesin Inhibitor. MedChemExpress. 1

-

[5] (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2. InvivoChem. 5

-

[3] Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. PMC (nih.gov). 3

-

[2] ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models. ResearchGate. 2

-

[4] Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies. PMC (nih.gov). 4

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

An In-depth Technical Guide to the Cellular Consequences of KSP Inhibition by ARRY-520 (Filanesib)

This guide provides a comprehensive technical overview of the cellular and molecular consequences of inhibiting the Kinesin Spindle Protein (KSP) with ARRY-520 (also known as filanesib). It is intended for researchers, scientists, and drug development professionals engaged in oncology and cell biology research.

Introduction: The Rationale for Targeting KSP in Oncology

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a plus-end directed motor protein essential for a critical step in mitosis.[1][2] Specifically, KSP utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart, which is fundamental for the separation of centrosomes and the establishment of a bipolar mitotic spindle.[3][4] This process is a prerequisite for the accurate segregation of chromosomes into two daughter cells.[3]

Given that KSP's function is exclusive to mitosis, it is not involved in postmitotic cellular processes like neuronal transport.[5][6] This specificity makes KSP an attractive therapeutic target in oncology. Inhibiting KSP offers a way to selectively induce cell death in rapidly dividing cancer cells while potentially avoiding the peripheral neuropathy often associated with broad-spectrum microtubule-targeting agents like taxanes.[5][6] ARRY-520 (filanesib) is a potent, selective, and noncompetitive inhibitor of KSP that has been evaluated in various cancer models.[5][7]

Core Mechanism of Action: How ARRY-520 Disrupts Mitosis

ARRY-520 functions as an allosteric inhibitor of KSP.[8] It binds to a pocket in the motor domain of KSP formed by helix α2, loop L5, and helix α3, a site distinct from the ATP- and microtubule-binding sites.[8][9] This binding prevents the conformational changes necessary for ATP hydrolysis and motor activity, effectively locking the protein in an inactive state.

The direct and defining consequence of KSP inhibition by ARRY-520 is the failure of centrosome separation. This leads to the formation of a characteristic "monopolar spindle" (or "monoaster"), where a radial array of microtubules surrounds unseparated centrosomes, and condensed chromosomes are often arranged in a rosette-like pattern.[3][8][10] This aberrant structure physically prevents the proper alignment of chromosomes at the metaphase plate, triggering a robust cellular response.

Caption: Mechanism of ARRY-520-induced mitotic disruption.

The Cellular Cascade Following KSP Inhibition

The formation of a monopolar spindle is not a passively lethal event. It actively triggers a cascade of cellular signaling pathways designed to address mitotic errors, ultimately culminating in cell death if the error cannot be rectified.

Activation of the Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[11] It prevents the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[3] The monopolar spindles induced by ARRY-520 represent a catastrophic attachment failure, leading to potent and prolonged activation of the SAC.[3][5][6]

Key proteins of the SAC, such as MAD2 and BUBR1, are recruited to the unattached kinetochores.[12][13] This leads to the assembly of the Mitotic Checkpoint Complex (MCC), which is composed of BUBR1, BUB3, MAD2, and CDC20.[12][14] The MCC then binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase required for the degradation of key mitotic proteins like Cyclin B1 and Securin.[14] This inhibition prevents mitotic exit, leading to a sustained cell cycle arrest in mitosis (specifically, a G2/M phase block).[1][7]

Caption: Signaling pathway from KSP inhibition to mitotic arrest.

Induction of Apoptosis: The Intrinsic Mitochondrial Pathway

-

Independence from p53 and Extrinsic Pathway: The cell death induced by ARRY-520 is largely independent of p53 status and the extrinsic (death receptor) apoptotic pathway.[1]

-

Role of Bcl-2 Family Proteins: Overexpression of the anti-apoptotic protein Bcl-2 can blunt the cell-killing effects of ARRY-520, confirming the involvement of the mitochondrial pathway.[1][16] Conversely, combining ARRY-520 with a Bcl-2 inhibitor like ABT-737 results in synergistic cell death.[1]

-

Upregulation of Bim and Mcl-1 Degradation: Treatment with ARRY-520 leads to an increase in the protein levels of Bim, a pro-apoptotic BH3-only protein.[1][16] Bim is crucial for activating the mitochondrial apoptotic pathway.[16] Furthermore, the mitotic block promotes the degradation of Mcl-1, another key anti-apoptotic protein, which lowers the threshold for apoptosis induction.[9][11]

-

BAX Activation: The pro-apoptotic protein BAX is activated and translocates to the mitochondria, a critical step in mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[2][3][17]

This cascade ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[7][18]

Experimental Methodologies for Studying ARRY-520's Effects

Validating the cellular consequences of KSP inhibition requires a multi-faceted experimental approach. The following protocols are standard in the field for elucidating the mechanism of action of compounds like ARRY-520.

Cell Viability and Proliferation Assays

-

Objective: To quantify the anti-proliferative and cytotoxic effects of ARRY-520.

-

Causality: These assays provide the initial dose-response data, establishing the concentration range at which ARRY-520 impacts cell survival. This is the foundation for all subsequent mechanistic studies.

-

Methodologies:

-

Tetrazolium Reduction Assays (MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which correlates with the number of viable cells.[19] Metabolically active cells reduce the tetrazolium salt to a colored formazan product.[20]

-

Resazurin (AlamarBlue) Assay: A fluorometric/colorimetric assay where viable cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.[19]

-

ATP-based Luminescence Assays: Measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[20]

-

Table 1: Representative Anti-proliferative Activity of ARRY-520

| Cell Line | Cancer Type | EC50 (nM) | Reference |

| HeLa | Cervical Cancer | 0.4 - 3.1 | [15] |

| HT-29 | Colon Cancer | 0.4 - 3.1 | [15] |

| HCT-116 | Colon Cancer | 0.4 - 3.1 | [15] |

| A2780 | Ovarian Cancer | 0.4 - 3.1 | [15] |

| RPMI8226 | Multiple Myeloma | ~1.0-10 | [15] |

| OCI-AML3 | Acute Myeloid Leukemia | ~1.0 | [16] |

| K562/ADR | Drug-Resistant Leukemia | 4.2 | [8] |

| NCI/ADR-RES | Drug-Resistant Ovarian | 14 | [8] |

Note: EC50 values can vary based on assay conditions and duration.

Cell Cycle Analysis via Flow Cytometry

-

Objective: To demonstrate that ARRY-520 induces cell cycle arrest at the G2/M phase.

-

Causality: This experiment directly validates the proposed mechanism of mitotic arrest. An accumulation of cells in the G2/M phase is the expected outcome of inhibiting mitotic progression.

-

Protocol: Propidium Iodide (PI) Staining

-

Cell Treatment: Culture cells with varying concentrations of ARRY-520 (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for a set time (e.g., 16, 24, or 48 hours).[16]

-

Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix cells in ice-cold 70-80% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours or overnight.[21] This step permeabilizes the cells and preserves their DNA.

-

Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[21] RNase A is crucial to degrade RNA, ensuring that PI stoichiometrically binds only to DNA.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission signal (typically >610 nm).

-

Analysis: Gate on single cells and analyze the DNA content histogram. The software will quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[22] A significant increase in the G2/M population in ARRY-520-treated cells compared to the control confirms mitotic arrest.[23]

-

Apoptosis Assays

-

Objective: To confirm that the mitotic arrest induced by ARRY-520 leads to programmed cell death.

-

Causality: This connects the primary mechanism (mitotic arrest) to the ultimate cellular fate (apoptosis), establishing the drug's cytotoxic effect.

-

Protocol: Annexin V/7-AAD Staining

-

Cell Treatment: Treat cells with ARRY-520 and controls as described above.

-

Harvesting: Harvest cells, including any floating cells in the supernatant, as they are likely to be apoptotic.

-

Staining: Wash cells with cold PBS and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) or another viability dye.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze immediately by flow cytometry.

-

Annexin V-negative / 7-AAD-negative: Live cells.

-

Annexin V-positive / 7-AAD-negative: Early apoptotic cells.

-

Annexin V-positive / 7-AAD-positive: Late apoptotic/necrotic cells.

-

-

A dose- and time-dependent increase in the Annexin V-positive populations confirms the induction of apoptosis.[16]

-

Immunoblotting and Immunofluorescence

-

Objective: To visualize the molecular and structural consequences of KSP inhibition.

-

Causality: These techniques provide direct evidence of the target engagement (monopolar spindles) and the downstream signaling events (protein expression changes).

-

Immunofluorescence for Spindle Morphology:

-

Grow cells on coverslips and treat with ARRY-520 (e.g., 10 nM for 16 hours).[8]

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against α-tubulin to visualize microtubules.

-

Incubate with a fluorescently-labeled secondary antibody.

-

Stain DNA with DAPI or Hoechst.

-

Mount and visualize using fluorescence microscopy. The presence of monopolar spindles in treated cells, compared to normal bipolar spindles in control cells, is the hallmark of KSP inhibition.[2][8]

-

-

Western Blotting for Protein Markers:

-

Prepare whole-cell lysates from treated and control cells.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against key proteins:

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Caption: Integrated workflow for validating ARRY-520's cellular effects.

Mechanisms of Resistance

As with many targeted therapies, cancer cells can develop resistance to KSP inhibitors. Understanding these mechanisms is critical for predicting clinical outcomes and developing combination strategies.

-

Point Mutations in KSP: Mutations within the allosteric binding pocket of KSP (e.g., D130A, L214A) can prevent ARRY-520 from binding effectively, rendering the drug inactive against the mutant protein.[9]

-

Dependence on Alternative Survival Signals: Tumor cells that rely more heavily on anti-apoptotic proteins like Bcl-2 or Bcl-XL, which have slower degradation profiles during mitotic arrest compared to Mcl-1, may be less sensitive to KSP inhibition.[9]

-

Drug Efflux Pumps: Overexpression of P-glycoprotein (PgP) can lead to some resistance, although ARRY-520 appears to be less affected than other agents like paclitaxel. For instance, a cell line 118-fold resistant to paclitaxel was only 3.5-fold resistant to ARRY-520, suggesting it is a poor substrate for this efflux pump.[8]

Conclusion

ARRY-520 is a highly specific inhibitor of the KSP motor protein. Its mechanism of action is well-defined, initiating with the disruption of bipolar spindle formation, which leads to the assembly of characteristic monopolar spindles. This structural defect triggers a prolonged mitotic arrest via the spindle assembly checkpoint. Sustained arrest ultimately forces the cell into apoptosis through the intrinsic mitochondrial pathway, a process marked by the upregulation of Bim, degradation of Mcl-1, and activation of BAX. The cellular consequences can be robustly validated through a suite of standard laboratory techniques, including viability assays, flow cytometry, and immunoblotting. While resistance can emerge, primarily through mutations in the drug's target, the specific, mitosis-only action of ARRY-520 continues to make KSP an important target in oncology research.

References

-

Carter, B.Z., et al. (2009). Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells. Leukemia. [Link]

-

Carter, B.Z., et al. (2009). Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells. PubMed. [Link]

-

National Cancer Institute. Definition of KSP inhibitor ARRY-520. NCI Drug Dictionary. [Link]

-

Muretta, J.M., et al. (2019). Is the Fate of Clinical Candidate Arry-520 Already Sealed? Predicting Resistance in Eg5–Inhibitor Complexes. Molecular Cancer Therapeutics. [Link]

-

Woessner, R., et al. (2009). ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models. ResearchGate. [Link]

-

Woessner, R., et al. (2009). ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models. Anticancer Research. [Link]

-

CancerNetwork. (2012). ASH: Novel KSP Inhibitor Safe, Effective in Multiple Myeloma Phase II Trial. CancerNetwork. [Link]

-

S-3 Fig. Flow cytometry analysis confirming G2/M arrest following mitomycin c treatment. PLOS ONE. [Link]

-

Escalon, M.P., et al. (2021). The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma. Haematologica. [Link]

-

Paíno, T., et al. (2015). Filanesib Primarily Initiates the Apoptotic Program By Activating Bax through a Calpain-Dependent Mechanism. Blood. [Link]

-

NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]

-

Ferlini, C., et al. (2025). Kinesin Spindle Protein (KIF11) in Mitosis and Cancer. MDPI. [Link]

-

Induction of mitotic arrest by MCC1019. ResearchGate. [Link]

-

Low, J., et al. (2012). A phase 1 dose-escalation study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias. PubMed. [Link]

-

Kim, K.H., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

-

Luo, X., et al. (2012). Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells. Cell Cycle. [Link]

-

Low, J., et al. (2012). A Phase 1 Dose-Escalation Study of ARRY-520, a KSP Inhibitor, in Patients with Advanced Myeloid Leukemias. Cancer. [Link]

-

Singh, N., et al. (2018). Ligand- and structure-based in silico studies to identify kinesin spindle protein (KSP) inhibitors as potential anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]

-

Muretta, J.M., et al. (2019). Is the Fate of Clinical Candidate Arry-520 Already Sealed? Predicting Resistance in Eg5-Inhibitor Complexes. PubMed. [Link]

-

PDF triggered cell cycle arrest and apoptosis of MM cells in proliferative phases. ResearchGate. [Link]

-

Singh, N., et al. (2017). Ligand and structure based in silico studies to identify kinesin spindle protein (KSP) inhibitors as potential anticancer agents. ResearchGate. [Link]

-

Janssen, A., et al. (2009). Targeting the Mitotic Checkpoint to Kill Tumor Cells. PLOS ONE. [Link]

-

Rickert, K.W., et al. (2007). Novel ATP-Competitive Kinesin Spindle Protein Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Sakowicz, R., et al. (2004). Antitumor Activity of a Kinesin Inhibitor. Cancer Research. [Link]

-

Basso, A.D., et al. (2010). SCH 2047069, a Novel Oral Kinesin Spindle Protein Inhibitor, Shows Single-Agent Antitumor Activity and Enhances the Efficacy of Chemotherapeutics. Molecular Cancer Therapeutics. [Link]

-

Wang, Y., et al. (2024). CCDC68 Maintains Mitotic Checkpoint Activation by Promoting CDC20 Integration into the MCC. Advanced Science. [Link]

-

Kim, H., et al. (2024). The Mitotic Checkpoint Complex controls the association of Cdc20 regulatory protein with the ubiquitin ligase APC/C in mitosis. PNAS. [Link]

-

Alfieri, C., et al. (2016). The Mitotic Checkpoint Complex binds a second CDC20 to inhibit active APC/C. Nature. [Link]

-

Logarinho, E., et al. (2004). Different spindle checkpoint proteins monitor microtubule attachment and tension at kinetochores in Drosophila cells. Journal of Cell Science. [Link]

Sources

- 1. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models | Anticancer Research [ar.iiarjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A phase 1 dose-escalation study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer [mdpi.com]

- 12. The Mitotic Checkpoint Complex binds a second CDC20 to inhibit active APC/C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. rndsystems.com [rndsystems.com]

- 20. Cell viability assays | Abcam [abcam.com]

- 21. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. storage.googleapis.com [storage.googleapis.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of ARRY-520 R-Enantiomer, a Kinesin Spindle Protein (KSP) Inhibitor

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the R-enantiomer of ARRY-520 (also known as filanesib), a potent and selective inhibitor of Kinesin Spindle Protein (KSP). We delve into the molecular rationale for targeting KSP in oncology and present detailed, field-proven protocols for assessing the compound's biological activity. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to accurately characterize the anti-proliferative and cell cycle-specific effects of ARRY-520 R-Enantiomer and other KSP inhibitors.

Introduction: The Rationale for KSP Inhibition in Cancer Therapy

The fidelity of cell division is paramount to organismal health, and its dysregulation is a hallmark of cancer. The mitotic spindle, a complex microtubule-based apparatus, is responsible for the accurate segregation of chromosomes into daughter cells. Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein that plays an indispensable role in the early stages of mitosis.[1][2] Specifically, KSP is responsible for pushing the two centrosomes apart, a critical step in the formation of a bipolar spindle.[1][3] Inhibition of KSP's ATPase activity prevents this centrosome separation, leading to the formation of a characteristic "monopolar spindle" or "mono-aster."[1][3] This aberrant structure activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis (G2/M phase) and ultimately triggering apoptosis, or programmed cell death.[2][4]

What makes KSP an attractive therapeutic target is its specific expression and function during mitosis.[1][5] Unlike traditional anti-mitotic agents like taxanes and vinca alkaloids, which target tubulin and can cause significant neurotoxicity due to the role of microtubules in neuronal function, KSP inhibitors are expected to have a wider therapeutic window with less mechanism-based toxicity.[6][7]

ARRY-520 (filanesib) is a potent, non-competitive, allosteric inhibitor of KSP with a reported IC50 of 6 nM for the human enzyme.[6][8][9] The R-enantiomer is the biologically active form of this compound.[8] This guide will provide detailed protocols to quantify the effects of ARRY-520 R-Enantiomer on cancer cell lines, focusing on cell proliferation, cell cycle progression, and the direct inhibition of KSP's enzymatic activity.

Mechanism of Action: KSP Inhibition and Mitotic Arrest

The canonical pathway leading to apoptosis following KSP inhibition is a well-defined process. The following diagram illustrates the key events.

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.

Biochemical KSP ATPase Assay

This assay directly measures the enzymatic activity of KSP and its inhibition by ARRY-520 R-Enantiomer. A common method is a coupled enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm. [10] Principle: The ADP produced by KSP is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of NADH disappearance is proportional to the rate of ATP hydrolysis by KSP.

Materials:

-

Recombinant human KSP motor domain

-

Microtubules (taxol-stabilized)

-

Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

ARRY-520 R-Enantiomer

-

UV-transparent 96- or 384-well plates

-

Spectrophotometer plate reader capable of reading absorbance at 340 nm

Protocol:

-

Prepare Reagents: Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

-

Compound Addition: Add serial dilutions of ARRY-520 R-Enantiomer to the wells of the plate. Include a vehicle control.

-

Enzyme and Substrate Addition: Add the KSP enzyme and microtubules to the wells.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Data Acquisition: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at a constant temperature (e.g., 25°C).

-

Data Analysis:

-

Calculate the rate of NADH oxidation (decrease in A340 per minute) for each concentration of the inhibitor.

-

Plot the initial reaction velocity against the log of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression.

-

Quantitative Data Summary

| Assay Type | Endpoint Measured | Expected Result with ARRY-520 R-Enantiomer | Typical Concentration Range |

| Cell Proliferation | IC50 | Potent inhibition of cell growth | 0.4 - 15 nM [9] |

| Cell Cycle Analysis | % of Cells in G2/M | Significant increase in G2/M population | 3 - 10 nM [9] |

| Biochemical KSP ATPase Assay | IC50 | Direct inhibition of enzyme activity | ~6 nM [6][8][9] |

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following controls should be included in every experiment:

-

Vehicle Control: All assays must include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This establishes the baseline response.

-

Positive Control: Where possible, include a known KSP inhibitor (e.g., Monastrol) to validate the assay's ability to detect the expected biological effect.

-

Background Controls: For plate-based assays, include wells with medium only (no cells) to determine the background signal.

-

Replicate Wells: All treatments and controls should be performed in at least triplicate to assess the variability and statistical significance of the results.

-

Cell Health Monitoring: Regularly monitor the morphology and growth rate of the cell lines to ensure they are healthy and free from contamination.

By adhering to these principles, the generated data will be robust, reproducible, and reliable for decision-making in a drug discovery program.

References

-

The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC. (2022, September 19). National Center for Biotechnology Information. Retrieved from [Link]

-

Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies - Taylor & Francis. (2022, February 21). Taylor & Francis Online. Retrieved from [Link]

-

Novel Kinesin Spindle Protein Inhibitor Filanesib Plus Carfilzomib in Patients with Relapsed and/or Refractory Multiple Myeloma (RRMM) - Conference Correspondent. (n.d.). The Conference Correspondent. Retrieved from [Link]

-

The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC. (2018, December 1). National Center for Biotechnology Information. Retrieved from [Link]

-

Filanesib Alone or in Combination Shows Promise for Refractory Myeloma - CancerNetwork. (2017, September 22). CancerNetwork. Retrieved from [Link]

-

A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed. (2017, December 1). PubMed. Retrieved from [Link]

-

Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PubMed. (2022, January 15). PubMed. Retrieved from [Link]

-

ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models | Anticancer Research. (2009, November 15). Anticancer Research. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The spindle assembly checkpoint in the induction of apoptosis by KSP inhibitors. (2005, May 1). American Association for Cancer Research. Retrieved from [Link]

-

Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

-

Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. (2022, February 21). Taylor & Francis Online. Retrieved from [Link]

-

(PDF) ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

The AfFIRM Study: A multicenter phase 2 study of single-agent filanesib (ARRY-520) in patients with advanced multiple myeloma. - ASCO Publications. (2015, May 20). ASCO Publications. Retrieved from [Link]

-

Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

ATP/NADH Coupled ATPase Assay Protocol with Synergy Neo Multi-Mode Reader Stock solution to make. (n.d.). University of Michigan. Retrieved from [Link]

-

Technical Manual Na+k+-ATPase Activity Assay Kit • Catalogue Code: MAES0188 • Size: 96T • Research Use Only. (n.d.). Maelov. Retrieved from [Link]

-

Cell Proliferation Inhibition Assay - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed. (2009, November 15). PubMed. Retrieved from [Link]

-

Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PubMed. (2009, October 15). PubMed. Retrieved from [Link]

-

Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC - NIH. (2016, August 23). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel ATP-Competitive Kinesin Spindle Protein Inhibitors | Journal of Medicinal Chemistry. (2007, August 29). ACS Publications. Retrieved from [Link]

-

P-Type ATPases: Methods and Protocols - ResearchGate. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Drugable site selection for KSP inhibitors - Cytoskeleton, Inc. (2015, January 30). Cytoskeleton, Inc.. Retrieved from [Link]

-

Accelerating Drug Discovery With ATPase Activity Assays - BellBrook Labs. (2025, November 12). BellBrook Labs. Retrieved from [Link]

Sources

- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. lab.rockefeller.edu [lab.rockefeller.edu]

Determining Cell Line Sensitivity to (R)-Filanesib: An Application Guide

Introduction: The Critical Role of Kinesin Spindle Protein (KSP) in Oncology

The fidelity of cell division is paramount to organismal health, with errors in this process being a hallmark of cancer.[1] The mitotic spindle, a complex and dynamic structure, is responsible for the accurate segregation of chromosomes into daughter cells.[2][3] A key player in the formation of this structure is the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[4][5] KSP, a plus-end directed motor protein, is essential for establishing a bipolar mitotic spindle by separating centrosomes.[4][6] Its inhibition leads to the formation of abnormal monopolar spindles, activating the spindle assembly checkpoint and causing a prolonged mitotic arrest that can ultimately trigger apoptotic cell death.[2][4][7] This critical role in mitosis, a process hyperactive in tumor cells, establishes KSP as a compelling target for anticancer therapies.[8][9][10]

(R)-Filanesib (also known as ARRY-520) is a potent and highly selective small-molecule inhibitor of KSP.[4][7] By targeting KSP, Filanesib disrupts the mitotic machinery, leading to cell cycle arrest and apoptosis in actively dividing cancer cells.[8][11] A significant advantage of targeting KSP is its limited role in post-mitotic cells, such as neurons, potentially avoiding the peripheral neuropathy often associated with tubulin-targeting agents.[8] Given its promise, accurately determining the sensitivity of various cancer cell lines to (R)-Filanesib is a crucial step in preclinical drug development, aiding in the identification of responsive cancer types and the elucidation of resistance mechanisms.[12][13]

This comprehensive guide provides a detailed framework for researchers to assess cell line sensitivity to (R)-Filanesib. We will delve into the core methodologies, from initial viability and cytotoxicity screening to in-depth mechanistic studies, while explaining the scientific rationale behind each step to ensure robust and reproducible data generation.

I. Foundational Assays: Quantifying the Impact of (R)-Filanesib on Cell Viability and Proliferation

The initial step in characterizing the effect of any potential therapeutic is to determine its impact on cell viability and proliferation. These assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[14][15]

A. Principle of Measurement: Metabolic Activity as a Surrogate for Viability

Many standard viability assays, such as those using tetrazolium salts (MTT, MTS) or resazurin, rely on the metabolic activity of cells as an indicator of their health.[14][16][17] Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce these substrates into a colored formazan product or a fluorescent product, respectively.[16][17] The amount of product generated is directly proportional to the number of living cells.[18]

Another robust method is the ATP-based assay (e.g., CellTiter-Glo®), which quantifies ATP, the universal energy currency of metabolically active cells.[19][20][21] The assay utilizes a luciferase reaction to generate a luminescent signal proportional to the amount of ATP present.[19][22]

B. Experimental Workflow: A Step-by-Step Guide

The following protocols outline the general steps for performing cell viability assays in a 96-well plate format, which is ideal for dose-response studies.

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.[14]

-

Compound Treatment: Prepare a serial dilution of (R)-Filanesib in culture medium. It is crucial to include a vehicle control (e.g., DMSO, the solvent for Filanesib) at the same concentration as in the highest drug concentration wells. Remove the existing medium and add 100 µL of the medium containing the various concentrations of (R)-Filanesib.[14]

-

Incubation: Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours).[14]

-

MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[14][17]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time should be determined for each cell line.[14][17]

-

Absorbance Measurement: Record the absorbance at a wavelength of 490-500 nm using a microplate reader.[14][16][17]

-

Data Analysis: Subtract the absorbance of the blank wells (medium with MTS reagent but no cells) from all readings.[14] Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the (R)-Filanesib concentration to determine the IC50 value.

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTS assay protocol, using opaque-walled 96-well plates to prevent signal crosstalk.[20][22]

-

Temperature Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[20][22]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19][20][22]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[22] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20][22]

-

Luminescence Measurement: Record the luminescence using a luminometer.[20]

-

Data Analysis: Subtract the background luminescence (medium with reagent but no cells).[20] Calculate and plot the data as described for the MTS assay.

C. Data Presentation: Summarizing (R)-Filanesib Potency

The results of the viability assays should be summarized in a clear and concise table, allowing for easy comparison of the sensitivity of different cell lines to (R)-Filanesib.

| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |

| HeLa | Cervical Cancer | 5.8 |

| A549 | Lung Cancer | 12.3 |

| MCF-7 | Breast Cancer | 8.1 |

| HCT116 | Colon Cancer | 4.5 |

Table 1: Hypothetical IC50 values of (R)-Filanesib in various cancer cell lines as determined by a cell viability assay.

II. Mechanistic Deep Dive: Unraveling the Cellular Response to (R)-Filanesib

While viability assays provide crucial information on the overall potency of (R)-Filanesib, they do not reveal the underlying mechanism of action. To confirm that the observed decrease in viability is due to the intended disruption of mitosis, further mechanistic studies are essential.

A. Visualizing the Mechanism: The (R)-Filanesib Pathway

(R)-Filanesib's mechanism of action is a well-defined pathway that offers several points for experimental validation.

Caption: Mechanism of (R)-Filanesib-induced mitotic arrest.

B. Experimental Validation: Confirming Mitotic Arrest

The hallmark of KSP inhibition is the accumulation of cells in the G2/M phase of the cell cycle, characterized by the formation of monopolar spindles.[6][23] These cellular events can be quantified and visualized using flow cytometry and immunofluorescence microscopy, respectively.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with (R)-Filanesib at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.[24]

-

Cell Harvesting: For adherent cells, aspirate the medium, wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, collect directly.[24]

-

Fixation: Centrifuge the cell suspension and discard the supernatant. Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[25]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[25][26]

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[24][26]

-

Data Analysis: Analyze the cell cycle distribution using appropriate software. An increase in the G2/M population in (R)-Filanesib-treated cells compared to the control indicates mitotic arrest.[25]

-

Cell Culture on Coverslips: Seed cells on sterile glass coverslips placed in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with (R)-Filanesib at relevant concentrations for 16-24 hours to induce mitotic arrest.[2]

-

Fixation: Gently wash the cells with PBS and fix with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.[2]

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with a detergent like Triton X-100 to allow antibody access to intracellular structures.[2]

-

Blocking: Incubate the cells in a blocking buffer (e.g., PBS with bovine serum albumin) to reduce non-specific antibody binding.[2]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle.[2]

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.[2]

-

Nuclear Staining and Mounting: Stain the nuclei with a DNA dye like DAPI. Mount the coverslips onto glass slides using an antifade mounting medium.[2]

-

Microscopy: Visualize the cells using a fluorescence microscope. In (R)-Filanesib-treated cells, look for the characteristic monopolar spindle phenotype, which appears as a radial array of microtubules surrounding a single centrosome, with chromosomes arranged in a rosette-like pattern.[2][4]

C. Experimental Workflow Visualization

The overall workflow for determining cell line sensitivity to (R)-Filanesib can be visualized as a logical progression from broad screening to detailed mechanistic analysis.

Caption: Workflow for assessing (R)-Filanesib sensitivity.

III. Data Interpretation and Troubleshooting

-

IC50 Values: A lower IC50 value indicates greater sensitivity of the cell line to the compound. It's important to compare the IC50 values across a panel of cell lines to identify those that are most responsive.

-

Cell Cycle Analysis: A significant increase in the percentage of cells in the G2/M phase following treatment is a strong indicator of mitotic arrest. The magnitude of this increase should correlate with the dose of (R)-Filanesib.

-

Immunofluorescence: The observation of a high percentage of cells with monopolar spindles provides direct visual evidence of KSP inhibition. Quantifying the percentage of cells with this phenotype at different drug concentrations can provide a robust measure of target engagement.

-

Troubleshooting:

-

High variability in viability assays: Ensure consistent cell seeding density and proper mixing of reagents.

-

No clear G2/M arrest: The drug concentration or incubation time may need to be optimized. Ensure proper cell fixation and staining for flow cytometry.

-

Poor immunofluorescence staining: Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization.

-

Conclusion

This application guide provides a comprehensive and scientifically grounded approach to determining the sensitivity of cancer cell lines to the KSP inhibitor (R)-Filanesib. By moving beyond simple viability assays to include detailed mechanistic studies, researchers can gain a deeper understanding of the compound's cellular effects. This multi-faceted approach, combining quantitative and qualitative data, is essential for the robust preclinical evaluation of targeted cancer therapies like (R)-Filanesib, ultimately paving the way for more effective and personalized cancer treatments.

References

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

-

Springer Nature. (n.d.). Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast. Retrieved from [Link]

-

Scribd. (n.d.). MTS Assay Protocol for Cell Viability. Retrieved from [Link]

-

Baseclick. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Filanesib. PubChem. Retrieved from [Link]

-

BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

-

Journal of Cell and Molecular Pharmacology. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Flow cytometry analysis to confirm cell cycle arrest induced by mitomycin c. Retrieved from [Link]

-

International Scholarly and Creative Activity. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]

-

Nature. (n.d.). Identifying fates of cancer cells exposed to mitotic inhibitors by quantitative phase imaging. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

Springer Nature. (2023). Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections. Retrieved from [Link]

-

Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

-

Nature. (n.d.). Impaired angiogenesis and tumor development by inhibition of the mitotic kinesin Eg5. Retrieved from [Link]

-

FULIR. (n.d.). Expansion microscopy of the mitotic spindle. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, February 21). Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Using Fluorescence Microscopy to Study Mitosis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma. Retrieved from [Link]

-

Phasefocus. (n.d.). Label-free Analysis of Mitosis Assays. Retrieved from [Link]

-

ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

PubMed. (2014, May 7). Eg5 Inhibitor, a Novel Potent Targeted Therapy, Induces Cell Apoptosis in Renal Cell Carcinoma. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Retrieved from [Link]

-

MDPI. (2022, October 2). Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study. Retrieved from [Link]

Sources

- 1. Label-free Analysis of Mitosis Assays [phasefocus.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Filanesib | C20H22F2N4O2S | CID 44224257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Impaired angiogenesis and tumor development by inhibition of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eg5 inhibitor, a novel potent targeted therapy, induces cell apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. opentrons.com [opentrons.com]

- 13. omicsonline.org [omicsonline.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Identifying fates of cancer cells exposed to mitotic inhibitors by quantitative phase imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. iscaconsortium.org [iscaconsortium.org]

- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 20. ch.promega.com [ch.promega.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. promega.com [promega.com]

- 23. storage.googleapis.com [storage.googleapis.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. wp.uthscsa.edu [wp.uthscsa.edu]

- 26. Flow cytometry with PI staining | Abcam [abcam.com]

Filanesib (ARRY-520) for Multiple Myeloma: A Detailed Guide for Preclinical Research

Introduction: Targeting Mitosis in Multiple Myeloma with Filanesib

Multiple myeloma (MM) remains a largely incurable malignancy of plasma cells, necessitating the development of novel therapeutic strategies.[1][2] Filanesib (formerly ARRY-520) is a first-in-class, highly selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[3][4] KSP is a motor protein that plays an indispensable role in mitosis, specifically in the separation of spindle poles to form a bipolar spindle.[2][5][6] By inhibiting KSP, filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][3] This mechanism is particularly relevant to multiple myeloma, a disease characterized by the uncontrolled proliferation of malignant plasma cells.[2]

The rationale for targeting KSP in multiple myeloma is further strengthened by the dependency of myeloma cells on short-lived survival proteins like Mcl-1.[1][7] Prolonged mitotic arrest induced by filanesib leads to the depletion of these critical survival proteins, tipping the balance towards apoptosis.[1][2] Preclinical and clinical studies have demonstrated the anti-myeloma activity of filanesib, both as a single agent and in combination with other standard-of-care agents like dexamethasone, pomalidomide, and bortezomib.[1][5][6][8]

This document provides a comprehensive guide for researchers on the preclinical application of filanesib for treating multiple myeloma cell lines. It details the underlying mechanism of action, provides step-by-step protocols for in vitro studies, and offers insights into the interpretation of results.

Mechanism of Action: The Science Behind Filanesib's Efficacy

Filanesib's anti-myeloma activity is rooted in its specific inhibition of KIF11, a plus-end directed motor protein of the kinesin-5 family.[9][10]

The Critical Role of KIF11/KSP in Mitosis:

-

Bipolar Spindle Formation: During the early stages of mitosis (prophase), KSP is essential for pushing the two centrosomes apart, establishing a bipolar spindle.[2][6] This bipolar structure is crucial for the proper alignment and subsequent segregation of chromosomes into two daughter cells.

-

Mitotic Arrest: Inhibition of KSP by filanesib prevents centrosome separation, resulting in the formation of a monopolar spindle, where chromosomes are attached to a single spindle pole.[2][8] This aberrant structure activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis (M-phase).

Induction of Apoptosis:

-

Depletion of Anti-Apoptotic Proteins: Multiple myeloma cells are often highly dependent on the anti-apoptotic protein Mcl-1 for their survival.[1][7][11] During the filanesib-induced mitotic arrest, the synthesis of short-lived proteins like Mcl-1 is halted, leading to their rapid degradation.[1][2] The depletion of Mcl-1 is a key event that triggers the intrinsic apoptotic pathway.

-